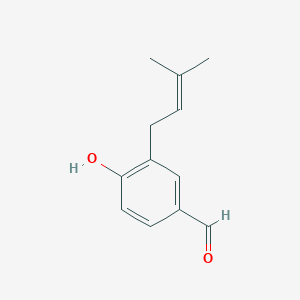









|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Cl[CH2:17][CH:18]=[C:19]([CH3:21])[CH3:20]>O1CCCC1>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[CH2:17][CH:18]=[C:19]([CH3:21])[CH3:20] |f:1.2.3|
|


|
Name
|
|
|
Quantity
|
61.2 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
|
Name
|
|
|
Quantity
|
208 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
66 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCC=C(C)C
|
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 3 days
|
|
Duration
|
3 d
|
|
Type
|
CUSTOM
|
|
Details
|
After the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction liquid
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
|
Type
|
WASH
|
|
Details
|
the ether layer was washed with a 10% solution of potassium carbonate
|
|
Type
|
STIRRING
|
|
Details
|
the organic layer was shaken with a 5% solution of sodium hydroxide
|
|
Type
|
EXTRACTION
|
|
Details
|
the formed precipitate was extracted with ether
|
|
Type
|
WASH
|
|
Details
|
The ether layer was washed with a saturated aqueous solution of sodium hydrogencarbonate, water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
a saturated aqueous solution of sodium chloride in sequence, dried with anhydrous sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed from the filtrate by distillation
|
|
Type
|
CUSTOM
|
|
Details
|
Fractions of 50 ml were recovered in sequence
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C=C(C=O)C=C1)CC=C(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.31 g | |
| YIELD: PERCENTYIELD | 13.05% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |